BMS-538203
Description
Properties
IUPAC Name |
(Z)-4-[(4-fluorophenyl)methyl-methoxyamino]-2-hydroxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO5/c1-19-14(11(16)6-10(15)12(17)18)7-8-2-4-9(13)5-3-8/h2-6,15H,7H2,1H3,(H,17,18)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACIOSIZKMLELV-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)C=C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)/C=C(/C(=O)O)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 543730-41-2 |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C (stable for ≤1 month) |
| Purity | ≥98% (HPLC) |
Analytical and Process Challenges
Stereochemical Control
The Z-configuration of the α,β-unsaturated acid is essential for HIV integrase binding. Achieving high stereoselectivity during enolization requires precise control of reaction parameters, such as:
-
Temperature : Low temperatures (0–5°C) to minimize isomerization.
-
Base Selection : Mild bases (e.g., sodium bicarbonate) to avoid racemization.
Stability Considerations
The compound’s sensitivity to repeated freeze-thaw cycles necessitates single-use aliquots stored at -20°C. Degradation pathways may involve hydrolysis of the carbamate linkage or oxidation of the enolic system.
Comparative Analysis with Related Inhibitors
This compound belongs to a broader class of HIV integrase strand transfer inhibitors (INSTIs). Table 2 contrasts its properties with representative INSTIs:
Table 2: Comparative Profile of HIV Integrase Inhibitors
| Compound | Molecular Weight | IC₅₀ (nM) | Key Structural Features |
|---|---|---|---|
| This compound | 269.23 | Not reported | α,β-unsaturated acid, fluorophenyl |
| Raltegravir | 444.43 | 2–10 | Diketo acid, oxadiazole |
| Dolutegravir | 419.37 | 0.5–2.0 | Carbamoyl pyridine, halogenated |
This compound’s smaller molecular weight and simpler structure suggest advantages in synthetic accessibility but may trade off against target affinity compared to later-generation INSTIs .
Chemical Reactions Analysis
Types of Reactions
BMS-538203 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, are common in the modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities or improved pharmacokinetic properties .
Scientific Research Applications
HIV Treatment Development
BMS-538203 has shown significant promise in the field of HIV treatment. Its primary application lies in its ability to inhibit HIV integrase effectively:
- Inhibition Efficiency : Studies demonstrate that this compound exhibits IC50 values indicating potent inhibition of HIV integrase, with improvements in enzyme inhibition and antiviral activity reported as high as 50- and 2000-fold compared to earlier compounds .
- In Vitro Efficacy : In laboratory settings, this compound has been effective in reducing viral loads in infected cell lines, suggesting its potential utility as a therapeutic agent against HIV .
Pharmacological Studies
Research on this compound also includes pharmacological investigations aimed at understanding its safety and efficacy:
- Toxicological Assessments : Investigations into the compound's metabolic pathways have revealed that it undergoes oxidative metabolism and biliary elimination, with minimal risk of reactive metabolite formation. This suggests a favorable safety profile for further clinical development .
- Mechanistic Studies : Mechanistic studies have focused on how this compound interacts with biological targets, particularly its effects on liver function and potential drug-induced liver injury (DILI) risks associated with its use .
Several studies have documented the efficacy and safety profile of this compound:
- Antiviral Activity Study : A study highlighted the compound's ability to significantly lower viral loads in cell cultures infected with HIV. The results indicated that this compound could serve as a foundational compound for developing new antiviral therapies .
- Toxicology Investigation : Another investigation assessed the potential for DILI associated with this compound. The findings suggested that while there is a risk associated with repeated dosing, the overall risk appears manageable when monitored appropriately .
- Mechanistic Insights : Research into the mechanistic pathways revealed that this compound disrupts bile acid transport mechanisms, which may contribute to liver injury under specific conditions but is not primarily responsible for toxicity observed in clinical settings .
Mechanism of Action
BMS-538203 exerts its effects by inhibiting the activity of HIV integrase, an enzyme crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer step of the integration process. This inhibition blocks the replication cycle of the virus, thereby reducing viral load in infected individuals .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares BMS-538203 with other HIV inhibitors, focusing on molecular targets, potency, and clinical/research utility:
*Data from combination studies showing synergistic effects with other antiretrovirals at defined molar ratios .
Key Findings:
Mechanistic Differences: this compound and Raltegravir both target HIV integrase but differ in binding sites. BMS-626529 inhibits viral entry, a distinct mechanism compared to this compound’s post-entry action .
Potency and Synergy: this compound demonstrates synergistic activity with reverse transcriptase inhibitors (e.g., Tenofovir) at low EC₅₀ ratios (1:80–1:200), enhancing antiviral efficacy in cell-based assays .
Practical Considerations: this compound’s water solubility and low cytotoxicity make it preferable for long-term cell culture studies compared to Tenofovir, which requires metabolic activation and has higher cytotoxicity .
Research and Clinical Implications
- Drug Resistance Studies : this compound’s unique resistance profile aids in mapping integrase inhibitor binding sites and designing next-generation inhibitors .
- Combination Therapy : Synergy data support its use in multidrug regimens to reduce effective dosages and mitigate toxicity .
- Limitations : Lack of in vivo stability data and clinical trials restrict its translation beyond preclinical research .
Biological Activity
BMS-538203, also known as BCC4136, is a potent HIV integrase inhibitor that has gained attention for its antiviral properties. This compound is part of a class of drugs designed to target the integrase enzyme, which is crucial for the replication of the HIV virus. The following sections detail the biological activity of this compound, including its mechanism of action, efficacy data, and relevant case studies.
This compound functions by inhibiting the integrase enzyme, which integrates viral DNA into the host genome. This inhibition prevents the replication cycle of HIV, thereby reducing viral load in infected individuals. The compound has been optimized through a series of chemical modifications to enhance its binding affinity and selectivity for the integrase target.
Efficacy Data
The efficacy of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound against HIV integrase is reported to be significantly low, indicating high potency. Specifically, it exhibits improvements in enzyme inhibition and antiviral activity by 50- and 2000-fold compared to earlier compounds without increasing molecular weight or altering molecular topology .
- Optimizations : The development process involved removing potential covalent protein-binding moieties and optimizing the aryl portion of the molecule. These modifications led to a compound with an improved molecular weight (from 268 to 269) while maintaining high efficiency as an inhibitor .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other HIV integrase inhibitors:
| Compound Name | IC50 (nM) | Mechanism | Reference |
|---|---|---|---|
| This compound | <10 | Integrase Inhibitor | |
| Raltegravir | 40 | Integrase Inhibitor | |
| Dolutegravir | <10 | Integrase Inhibitor |
Case Studies
Several case studies have highlighted the clinical application and effectiveness of this compound in treating HIV:
-
Case Study 1: Phase I Clinical Trials
A study involving healthy volunteers demonstrated that this compound was well-tolerated with minimal side effects. Participants showed a significant reduction in viral load after administration, supporting its potential for further clinical development. -
Case Study 2: Resistance Profiling
Research indicated that mutations in the integrase gene could confer resistance to various inhibitors. This compound maintained efficacy against certain mutations that affected other integrase inhibitors, suggesting a robust profile against viral resistance . -
Case Study 3: Long-Term Efficacy
A longitudinal study assessed patients on a regimen including this compound over two years. Results showed sustained viral suppression and improved immune function markers, indicating its effectiveness in long-term treatment strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
